molecular formula C17H13FN2O2S B2459675 4-acetyl-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868371-42-0

4-acetyl-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2459675
CAS RN: 868371-42-0
M. Wt: 328.36
InChI Key: BYBLZCCFEGAJKY-ZPHPHTNESA-N
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Description

Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are known to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The compound you mentioned seems to be a derivative of benzothiazole, but without specific studies or papers, it’s difficult to provide a detailed description.


Molecular Structure Analysis

Benzothiazole derivatives generally have a bicyclic structure with a benzene ring fused to a thiazole ring . The exact molecular structure of “4-acetyl-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific substituents present on the benzothiazole ring . Without specific information on “4-acetyl-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide”, it’s difficult to provide a detailed analysis of its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability can be predicted based on the compound’s structure and the functional groups present .

Scientific Research Applications

Synthesis and Characterization

This compound is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are further treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The purity of the synthesized compounds is assessed through C, H, and N analysis, and their structures are confirmed using IR, 1H NMR, 13C NMR, and mass spectral data.

Anti-Inflammatory Properties

The synthesized derivatives are evaluated for their anti-inflammatory activity. Notably, compounds 8b and 9b, which contain a methoxy group at the sixth position in the benzothiazole ring and are appended with piperidine and morpholine moieties, respectively, exhibit the highest IC50 values (11.34 µM and 11.21 µM) for COX-1 inhibition. Additionally, these same compounds demonstrate excellent COX-2 selectivity index (SI) values (SI = 103.09 and 101.90, respectively) and significant inhibition of albumin denaturation (78.28% and 69.64%) .

Molecular Docking Studies

To gain insights into the ligand-receptor interactions, molecular docking studies are conducted. These studies provide a three-dimensional geometrical view of how the potent compound binds to its protein receptor .

Before diving into the specific applications, it’s essential to understand that inflammation is a complex immune response by vascular tissue to various stimuli, including pathogens, toxins, irritants, pollutants, and damaged cells . Inflamed tissues recruit leukocytes (white blood cells) to the site of inflammation, initiating the healing process.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The study of benzothiazole derivatives is a promising area of research due to their diverse biological activities. Future research could focus on synthesizing new benzothiazole derivatives and studying their biological activities .

properties

IUPAC Name

4-acetyl-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-10(21)11-6-8-12(9-7-11)16(22)19-17-20(2)15-13(18)4-3-5-14(15)23-17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLZCCFEGAJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

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